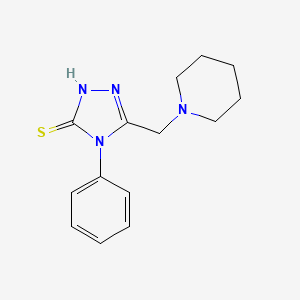

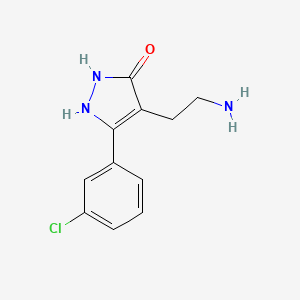

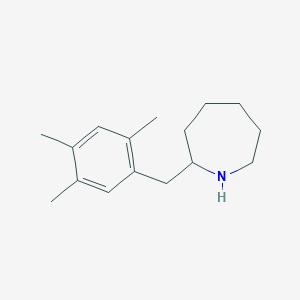

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activity. This class includes compounds with antiviral, anti-inflammatory, antimicrobial, and anticancer properties, and they are often characterized by low toxicity, making them promising candidates for drug development .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions with excellent yield, indicating the potential for efficient synthesis of related compounds . Another example is the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, which involved cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . These methods demonstrate the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, MS, NMR, and XRD. For example, the study of a triazole-thione compound utilized X-ray diffraction, NMR, UV-Vis, and FT-IR spectroscopy to confirm the structure, which was further supported by DFT-optimized structures . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, leading to a wide array of products with potential biological activities. For instance, the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization yielded substituted triazole-thiols, which were then tested for anti-inflammatory activity . Similarly, the reaction of 1,4-benzodioxane-2-carbohydrazide with phenyl isothiocyanate followed by cyclization produced 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which was further transformed into S-substituted derivatives and tested for antihypoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are typically characterized using a combination of analytical techniques. For example, the study of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols included methods like 1H NMR spectroscopy, elemental analysis, and chromatography to determine the properties of the synthesized compounds . These properties are essential for predicting the pharmacological activity and for the design of compounds with desired biological effects.

科学的研究の応用

Synthesis and Derivative Development The compound 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has been used as a precursor in the synthesis of various heterocyclic compounds. Sarhan et al. (2008) described the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its use in preparing substituted thiosemicarbazides, thiazoline ring systems, and thiazolo[3,2-b][1,2,4]-triazol-5-ols through various reactions including cyclization and condensation (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Pharmacological Applications The synthesized compounds from 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated potential in various pharmacological studies. Khilkovets (2021) synthesized derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and indicated that these compounds exhibited high activity in primary pharmacological screening, suggesting their potential in medical applications (Khilkovets, 2021). Similarly, Arul and Smith (2016) evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice, noting a significant improvement in various hematological parameters and a reduction in enzyme levels in treated animals (Arul & Smith, 2016).

Material Science and Other Applications The derivatives of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol also find applications in material science and other fields. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases derived from 1,2,4-triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the compound's utility in material protection and maintenance (Ansari, Quraishi, & Singh, 2014).

特性

IUPAC Name |

4-phenyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-9-5-2-6-10-17)18(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKXMHGUALLKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407342 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

65924-80-3 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

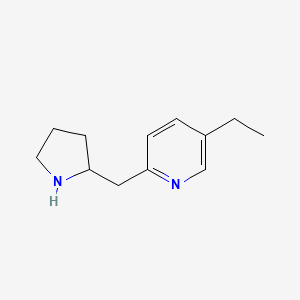

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

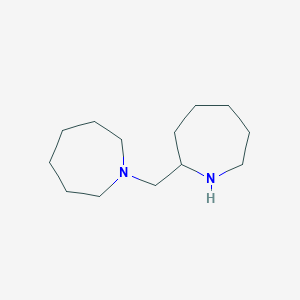

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)